molecular formula C6H15O4PS B1366831 Diethyl (methanesulfinylmethyl)phosphonate CAS No. 50746-61-7

Diethyl (methanesulfinylmethyl)phosphonate

Cat. No.: B1366831
CAS No.: 50746-61-7
M. Wt: 214.22 g/mol
InChI Key: AOXOMZRWXATGKP-UHFFFAOYSA-N
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Description

Diethyl (methanesulfinylmethyl)phosphonate is an organophosphorus compound with the chemical formula C6H15O4PS. It is known for its unique structure, which includes a phosphonate group and a methanesulfinylmethyl group. This compound is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl (methanesulfinylmethyl)phosphonate can be synthesized through several methods. One common method involves the reaction of diethyl phosphite with methanesulfinylmethyl chloride under basic conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Diethyl (methanesulfinylmethyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl (methanesulfinylmethyl)phosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl (methanesulfinylmethyl)phosphonate involves its interaction with various molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can affect metabolic pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl (methanesulfinylmethyl)phosphonate is unique due to its combination of a phosphonate group and a methanesulfinylmethyl group. This structure imparts distinct chemical reactivity and potential biological activities, making it valuable in various research and industrial applications .

Properties

IUPAC Name

1-[ethoxy(methylsulfinylmethyl)phosphoryl]oxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15O4PS/c1-4-9-11(7,10-5-2)6-12(3)8/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOXOMZRWXATGKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CS(=O)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15O4PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20452608
Record name Diethyl [(methanesulfinyl)methyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50746-61-7
Record name Diethyl [(methanesulfinyl)methyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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